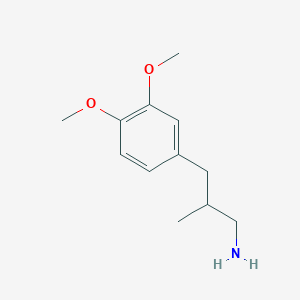

3-(3,4-二甲氧基苯基)-2-甲基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a chemical structure that is related to a class of compounds known for their psychotomimetic properties. These compounds have been the subject of various studies due to their potential biological activities and their interactions with biological systems, particularly in the context of their metabolism and psychotomimetic effects .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a known hallucinogen, has been described, which provides insights into the synthetic pathways that could be relevant for the synthesis of "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" . Additionally, the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine through N-acylation and subsequent Bischler-Napieralski ring closure has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" has been investigated using various spectroscopic techniques. For example, Schiff base ligands with a 3,4-dimethoxyphenyl moiety have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques . These studies provide a foundation for understanding the molecular structure of "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" and its potential tautomeric equilibria.

Chemical Reactions Analysis

The chemical reactions involving compounds with a similar structure to "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" have been explored, particularly in the context of their metabolism. For instance, the in vitro O-demethylation of DOM has been studied, revealing the formation of various metabolites and suggesting the significance of metabolic O-demethylation in terms of psychotomimetic properties . This information could be relevant when considering the chemical reactions and metabolic pathways of "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure analyses. For example, the crystallographic investigations of Schiff base ligands provide insights into the density and crystalline properties of compounds with dimethoxyphenyl groups . Additionally, the stereoselective metabolism of related amines suggests that the physical properties such as solubility and stability could be influenced by the presence of chiral centers .

科学研究应用

合成和化学分析

- Jacob等人(1977年)对1-(2,4,5-三甲氧基苯基)-2-氨基丙烷的单甲硫代类似物进行了区域特异性合成,该物质与3-(3,4-二甲氧基苯基)-2-甲基丙胺密切相关。他们的研究重点在于使用兔子高热实验评估这些化合物的精神拟态效力,并确定大鼠脑中的对映体组成和时间-浓度曲线 (Jacob et al., 1977)。

核医学中的应用

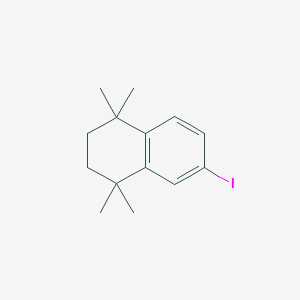

- Braun等人(1977年)合成了碘-131标记的1-(4-碘-2,5-二甲氧基苯基)-2-氨基丙烷衍生物,其结构类似于3-(3,4-二甲氧基苯基)-2-甲基丙胺。他们的研究包括大鼠体内分布测量,突出了这些化合物在核医学中用于脑部扫描和成像的潜力 (Braun et al., 1977)。

法医毒理学中的鉴定

- Bertol等人(2017年)讨论了在法医毒理学中鉴定新型精神活性物质(NPS),包括与3-(3,4-二甲氧基苯基)-2-甲基丙胺相关的化合物的挑战。他们强调了检测所需的先进工具和多学科方法 (Bertol et al., 2017)。

药理学潜力

- Keche等人(2012年)探讨了1-乙酰-3-(3,4-二甲氧基苯基)-5-(4-(3-(芳基脲基/芳基硫脲基/芳基磺酰胺基)苯基)-4,5-二氢吡唑衍生物的抗炎和抗菌特性。这些化合物包括与3-(3,4-二甲氧基苯基)-2-甲基丙胺中相似的3,4-二甲氧基苯基团,显示出有希望的抗炎和抗菌活性 (Keche et al., 2012)。

作用机制

Target of Action

It is known that similar compounds interact with the aromatic-amino-acid aminotransferase .

Mode of Action

It is suggested that it may interact with its targets in a manner similar to other phenethylamine class compounds, which are analogues of major human neurotransmitters .

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in the degradation of lignin and analogous compounds .

Pharmacokinetics

It is known that similar compounds have a refractive index of 1513, a boiling point of 193 °C/20 mmHg, a melting point of 13 °C, and a density of 1112 g/mL at 25 °C .

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

安全和危害

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJSHDOWDCAAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)